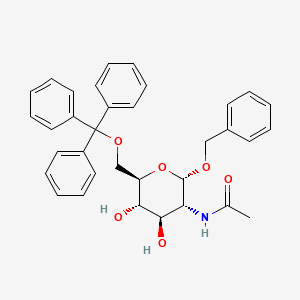

苄基 2-乙酰氨基-2-脱氧-6-O-三苯甲基-α-D-吡喃葡萄糖苷

描述

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-α-D-glucopyranose, which is a compound of interest due to its structural similarity to naturally occurring sugars and its potential applications in the synthesis of various glycoconjugates. The compound is characterized by the presence of a benzyl group and an acetamido group, which play a crucial role in its reactivity and stability.

Synthesis Analysis

The synthesis of related compounds involves selective mesylation at position 6 of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, followed by benzylation to introduce additional benzyl groups. Subsequent treatment with cesium fluoride in boiling 1,2-ethanediol leads to the formation of benzyl 2-acetamido-3,4-di-O-benzyl-2,6-dideoxy-6-fluoro-α-D-glucopyranoside. This compound can then undergo hydrogenolysis to remove the benzyl groups, yielding 2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranose with a total yield of approximately 15% based on the starting material .

Molecular Structure Analysis

Chemical Reactions Analysis

Chemical reactions involving benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives include mesylation, benzylation, and hydrogenolysis. The mesylation step is crucial for introducing a good leaving group, which is then displaced by benzyl groups. The use of cesium fluoride to introduce a fluorine atom indicates the compound's ability to undergo nucleophilic substitution reactions. The final hydrogenolysis step is essential for removing protecting groups and obtaining the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside are not explicitly detailed in the provided abstracts. However, the properties of similar compounds suggest that the compound is likely to be a crystalline solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of multiple benzyl groups would increase its hydrophobic character, while the acetamido group could contribute to hydrogen bonding and affect its solubility in polar solvents .

Relevant Case Studies

While no specific case studies are mentioned in the abstracts, the synthesis of derivatives like allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and subsequent reactions to form disaccharides demonstrate the utility of these compounds in the preparation of more complex glycoconjugates. The ability to selectively protect and deprotect functional groups allows for the stepwise construction of molecules with potential biological activity .

科学研究应用

合成与表征

合成技术:该化合物已通过各种方法合成,重点是实现高产率和高纯度。例如,Shaban & Jeanloz (1971) 合成了苄基 2-乙酰氨基-2-脱氧-6-O-α-D-甘露吡喃糖基-α-D-吡喃葡萄糖苷,这是一种相关化合物,产率良好,证明了其作为糖蛋白结构测定的参考标准的潜力 (Shaban & Jeanloz, 1971)。

化学改性与衍生物:研究已经探索了对苄基 2-乙酰氨基-2-脱氧-α-D-吡喃葡萄糖苷进行改性以生成各种衍生物。例如,Shul'man & Khorlin (1973) 研究了该化合物的选择性甲磺酰化和苄基化 (Shul'man & Khorlin, 1973)。

在碳水化合物化学中的应用

糖苷键研究:Dmitrieve, Knirel, & Kochetkov (1973) 使用苄基 2-乙酰氨基-2-脱氧-3-O-β-D-半乳吡喃糖基-α-D-吡喃葡萄糖苷作为多糖中糖苷键选择性裂解的模型生物苷,这对于理解碳水化合物的结构和功能至关重要 (Dmitrieve, Knirel, & Kochetkov, 1973)。

细菌肽聚糖衍生物:在 Merser, Sinaỹ, & Adam (1975) 的一项研究中,合成了苄基 2-乙酰氨基-4,6-O-亚苄基-2-脱氧-β-D-吡喃葡萄糖苷的衍生物,并评估了它们的佐剂活性,突出了其在免疫学中的潜在用途 (Merser, Sinaỹ, & Adam, 1975)。

二糖合成用于研究硫酸皮肤素:Rochepeau-Jobron & Jacquinet (1997) 合成了苄基 2-乙酰氨基-2-脱氧-α, 和 β-D-吡喃葡萄糖苷的衍生物,作为他们对硫酸皮肤素(一种糖胺聚糖)的研究的一部分 (Rochepeau-Jobron & Jacquinet, 1997)。

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNACBNSYIVTBNV-UPYFENACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369210 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |

CAS RN |

33493-71-9 | |

| Record name | ST50319384 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)